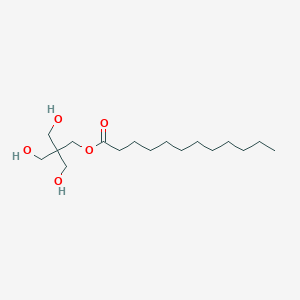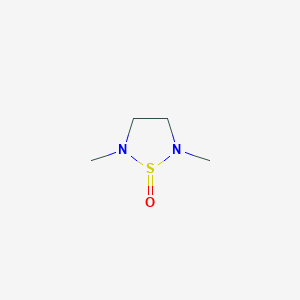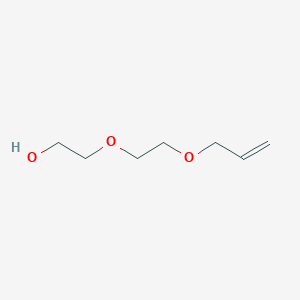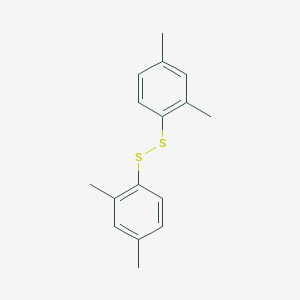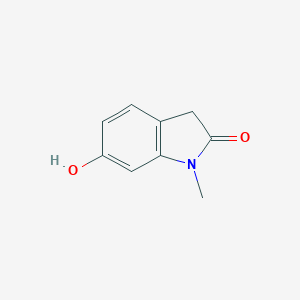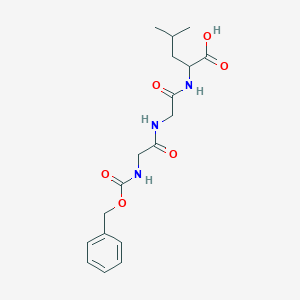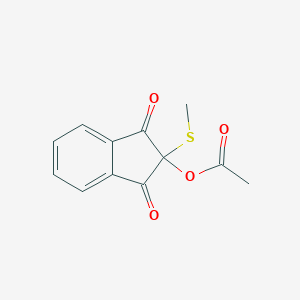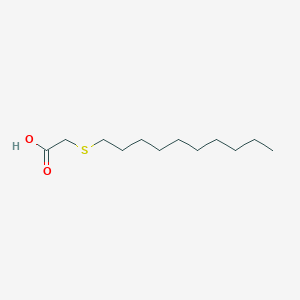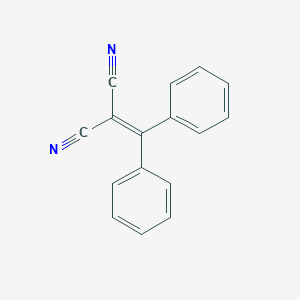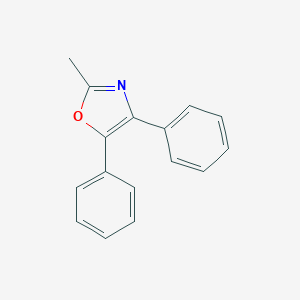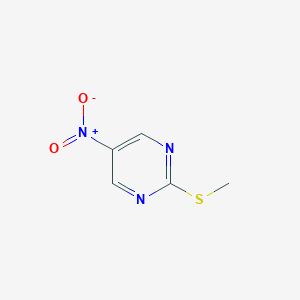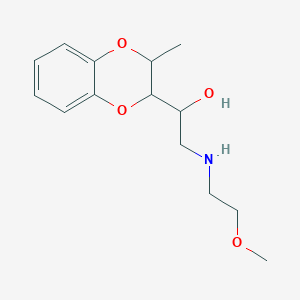
alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol, also known as AEMBM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEMBM is a benzodioxan derivative that belongs to the family of psychoactive compounds. The compound has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol is not fully understood. However, it has been suggested that the compound may act on the central nervous system by modulating the levels of neurotransmitters, such as serotonin, dopamine, and norepinephrine. This compound may also interact with various receptors, such as GABA and glutamate receptors, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. The compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are associated with mood regulation. This compound has also been found to reduce the levels of corticosterone, a stress hormone, which may contribute to its anxiolytic effects. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, which makes it readily available for research. This compound also exhibits a wide range of pharmacological activities, which makes it a versatile compound for various studies. However, this compound has some limitations for lab experiments. The compound has not been extensively studied in vivo, which limits its potential therapeutic applications. Additionally, the exact mechanism of action of this compound is not fully understood, which makes it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research of alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol. One potential direction is to investigate the compound's potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to further explore the compound's pharmacological activities, such as its analgesic and anti-inflammatory effects. Additionally, future research could focus on elucidating the exact mechanism of action of this compound, which would provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol involves the reaction of 3-methyl-1,4-benzodioxan-2-methanol with 2-chloroethylamine hydrochloride and sodium hydroxide. The reaction is carried out in a solvent, such as methanol or ethanol, at a specific temperature and pressure. The product is then purified through various techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit various pharmacological activities, such as antidepressant, anxiolytic, and analgesic effects. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Propiedades
Número CAS |
13627-89-9 |
|---|---|
Fórmula molecular |
C14H21NO4 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
2-(2-methoxyethylamino)-1-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)ethanol |
InChI |
InChI=1S/C14H21NO4/c1-10-14(11(16)9-15-7-8-17-2)19-13-6-4-3-5-12(13)18-10/h3-6,10-11,14-16H,7-9H2,1-2H3 |
Clave InChI |
ILMIXXVAQMFUGM-UHFFFAOYSA-N |
SMILES |
CC1C(OC2=CC=CC=C2O1)C(CNCCOC)O |
SMILES canónico |
CC1C(OC2=CC=CC=C2O1)C(CNCCOC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




